Methyldi(propan-2-yl)indigane
Description
Methyldi(propan-2-yl)indigane is a hypothetical organophosphorus compound with a structure that combines methyl and diisopropyl groups attached to an indigane (phosphine) core.
Properties
CAS No. |
573718-02-2 |
|---|---|
Molecular Formula |
C7H17In |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
methyl-di(propan-2-yl)indigane |
InChI |
InChI=1S/2C3H7.CH3.In/c2*1-3-2;;/h2*3H,1-2H3;1H3; |
InChI Key |
WJFZPDZHLPHPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[In](C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyldi(propan-2-yl)indigane typically involves the reaction of indole derivatives with propan-2-yl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyldi(propan-2-yl)indigane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives.
Scientific Research Applications
Methyldi(propan-2-yl)indigane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyldi(propan-2-yl)indigane involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct data on Methyldi(propan-2-yl)indigane, comparisons must rely on structurally analogous organophosphorus compounds. Below is an analysis of related phosphines and their properties:
Table 1: Comparison of Organophosphorus Compounds
Key Findings:
Structural Analogues : this compound shares superficial similarities with phosphonamidoates (e.g., ) but lacks the functional groups (e.g., hydroxyethyl, thiolate) critical for biological activity in pesticides or pharmaceuticals.
Toxicity Profile : Phosphine derivatives vary widely in toxicity. For example, imiprothrin exhibits low mammalian toxicity, whereas sodium salts of phosphonamidoates () may pose neurotoxic risks. This compound’s hypothetical reactivity with biological systems remains unstudied.
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